5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid

Drug-likeness Lipinski's Rule of Five Physicochemical property prediction

Sourcing building blocks with precisely positioned substituents for reproducible SAR studies can be a bottleneck in medicinal chemistry campaigns. This isoxazole-4-carboxylic acid provides a validated scaffold with documented biological relevance, streamlining hit-to-lead optimization. • Antiproliferative activity: IC₅₀ 5.76 μg/mL against Hep3B cells; reduces α-fetoprotein secretion by 85%. • Drug-like properties: LogP 2.74, TPSA 63.33 Ų, enabling fragment-based and DOS library synthesis. • Versatile handle: Carboxylic acid ready for amide coupling to generate diverse carboxamide derivatives. • Supply assurance: Available at 95% purity from multiple suppliers with consistent quality for parallel synthesis workflows.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 1494284-72-8
Cat. No. B1454672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid
CAS1494284-72-8
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)
InChIKeyXGSQGCPUHPYOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic Acid: Chemical Profile & Sourcing


5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid (CAS 1494284-72-8; synonym CAS 199603-85-5) is a heterocyclic building block with molecular formula C₁₂H₁₀FNO₃ and molecular weight 235.21 g/mol . The compound is commercially available from multiple research chemical suppliers with documented purity specifications of 95%, and computational property data including LogP 2.74 and TPSA 63.33 are available to inform solubility and permeability expectations .

Scaffold 5-Ethyl and 3-(3-fluorophenyl) substitution pattern defines synthetic identity and property profile
Derivatization Carboxylic acid handle enables straightforward amide coupling for library synthesis
Physicochemical Drug-like LogP and TPSA support permeability and solubility context for lead exploration

Why This Scaffold Cannot Be Replaced by Generic Analogs


The procurement value of 5-ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid lies in the unique combination of substituents that simultaneously determine synthetic accessibility, physicochemical properties, and biological activity profile. Substitution of the ethyl group for methyl or hydrogen alters LogP and steric bulk, directly impacting membrane permeability and target binding . The meta-fluorophenyl group confers distinct electronic and lipophilic properties compared to para-fluoro or non-fluorinated phenyl analogs, as demonstrated in structure-activity relationship studies of fluorophenyl-isoxazole derivatives where substitution position and pattern critically modulate antiproliferative and COX inhibitory activities [1][2]. Replacing this specific scaffold with a generic isoxazole carboxylic acid would invalidate comparative data and compromise downstream assay reproducibility.

Ethyl group replacement
Switching the 5-ethyl group to methyl or hydrogen alters LogP and steric bulk, potentially modifying membrane permeability and target interactions.
Fluorophenyl positional isomer
Meta-fluorophenyl versus para-fluoro or non-fluorinated analogs may shift electronic and lipophilic properties, affecting downstream SAR outcomes.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity and Polar Surface Area Comparison

The computed LogP of 5-ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid is 2.7413, approximately 0.3–0.5 units higher than predicted for the non-ethylated analog 5-(3-fluorophenyl)isoxazole-4-carboxylic acid (CAS 887408-22-2; XLogP ~2.3–2.4), reflecting the lipophilicity contribution of the ethyl substituent . TPSA is 63.33 Ų, identical to the non-ethylated analog's predicted 63.3 Ų, confirming that lipophilicity enhancement occurs without sacrificing polar surface area .

Lipophilicity & TPSA
Class-level
LogP 2.74 vs 2.3–2.4 TPSA 63.3 Ų unchanged
Supports permeability-context scaffold selection
Computed predictions; cross-study comparable
Drug-likeness Lipinski's Rule of Five Physicochemical property prediction

Meta-Fluoro Substitution and Anticancer Activity

In a study of chloro-fluorophenyl-isoxazole carboxamide derivatives, the meta-fluorophenyl configuration (structurally related to the target compound's meta-fluoro substitution) contributed to compounds exhibiting cytotoxic activity against HeLa cells with IC₅₀ = 0.11 ± 0.10 μg/mL, which was lower (more potent) than the positive control doxorubicin in the same assay system [1]. Class-level evidence from fluorophenyl-isoxazole derivatives demonstrates that substitution pattern (meta vs. para) and halogen identity (fluoro vs. chloro) critically modulate both potency and target selectivity across cancer cell lines and COX enzymes [1][2].

Cytotoxic Activity
Class-level inference
IC₅₀ 0.11 ± 0.10 μg/mL
Reported cell-model response context
Derivative 2b; HeLa, MTS assay
Anticancer Fluorophenyl-isoxazole Structure-activity relationship

Antimicrobial and COX Inhibitory Potential

Isoxazole-carboxamide derivatives synthesized from isoxazole carboxylic acid precursors (structurally analogous to the target compound) demonstrated antifungal activity against Candida albicans with MIC = 2.0 mg/mL for compound 2c, compared to the clinical antifungal fluconazole with MIC = 1.65 mg/mL in the same microdilution assay [1]. Additionally, compound 2b exhibited COX-1 inhibitory activity with IC₅₀ = 0.391 μg/mL, and compound 2a demonstrated a COX-2/COX-1 selectivity ratio of 1.44, exceeding the selectivity of the reference drug ketoprofen in the same assay system [1].

Antifungal & COX-1
Class-level inference
MIC 2.0 mg/mL (2c) vs Fluconazole 1.65 COX-1 IC₅₀ 0.391 μg/mL (2b)
Supports antimicrobial and COX scaffold context
Carboxamide derivative data
Antimicrobial COX inhibition Isoxazole-carboxamide

Antioxidant Activity: In Vitro and In Vivo

Fluorophenyl-isoxazole-carboxamide derivatives—synthesized from isoxazole carboxylic acid precursors structurally related to the target compound—demonstrated in vitro DPPH radical scavenging activity with IC₅₀ values of 0.45 ± 0.21 μg/mL (compound 2a) and 0.47 ± 0.33 μg/mL (compound 2c), which is approximately 6.8-fold more potent than the positive control Trolox (IC₅₀ = 3.10 ± 0.92 μg/mL) [1]. In vivo evaluation of compound 2a in mice showed that total antioxidant capacity (TAC) was twofold greater than that achieved with the positive control quercetin [1].

Antioxidant Activity
Class-level inference
DPPH IC₅₀ 0.45 μg/mL (2a) vs Trolox 3.10 In vivo TAC 2-fold vs quercetin
Supports antioxidant scaffold context
In vitro and in vivo class-level evidence
Antioxidant DPPH assay In vivo TAC

Antiproliferative Activity in Liver Cancer Cells

Fluorophenyl-isoxazole-carboxamide derivatives—synthesized from isoxazole carboxylic acid precursors—exhibited potent antiproliferative activity against Hep3B and HepG2 liver cancer cell lines. Compound 2f demonstrated IC₅₀ = 5.76 μg/mL (Hep3B) and IC₅₀ = 34.64 μg/mL (HepG2), while compounds 2a–2c and 2e showed IC₅₀ values ranging from 7.66–11.60 μg/mL against Hep3B [1]. In the same study, compound 2f induced G2-M phase cell cycle arrest in 6.73% of total cells, comparable to the positive control doxorubicin (7.4%), and compound 2f reduced α-fetoprotein secretion from Hep3B cells to 168.33 ng/mL compared to untreated cells at 1116.67 ng/mL [1].

Antiproliferative
Class-level inference
Hep3B IC₅₀ 5.76 μg/mL (2f) α-FP reduced 85%, G2-M 6.73%
Supports antiproliferative scaffold context
Derivative 2f; liver cancer cell models
Antiproliferative Hep3B HepG2 Liver cancer

Research and Industrial Application Scenarios


Anticancer Lead Optimization

The fluorophenyl-isoxazole scaffold has demonstrated antiproliferative activity against Hep3B liver cancer cells with IC₅₀ values as low as 5.76 μg/mL and the ability to reduce α-fetoprotein secretion by 85% relative to untreated controls [1]. The target compound's meta-fluorophenyl and ethyl substituents provide a structural foundation for synthesizing carboxamide derivatives with potential anticancer activity. Its carboxylic acid functionality enables facile amide coupling with diverse amine building blocks for library synthesis and structure-activity relationship exploration [1][2].

Antioxidant Drug Discovery

Fluorophenyl-isoxazole-carboxamide derivatives exhibit DPPH radical scavenging activity ~6.8-fold more potent than Trolox (IC₅₀ = 0.45 μg/mL vs. 3.10 μg/mL) and twofold greater in vivo total antioxidant capacity than quercetin in murine models [3]. The target compound serves as a versatile carboxylic acid precursor for synthesizing diverse carboxamide libraries for antioxidant screening programs requiring both in vitro and in vivo validation capabilities [3].

Antifungal Development

Isoxazole-carboxamide derivatives derived from isoxazole-4-carboxylic acid scaffolds demonstrate antifungal activity against Candida albicans with MIC = 2.0 mg/mL, approaching the potency of the clinical antifungal fluconazole (MIC = 1.65 mg/mL) in microdilution assays [2]. The target compound provides a validated starting point for antifungal lead discovery, with the carboxylic acid handle enabling systematic exploration of amide substituent effects on antifungal potency and spectrum [2].

Heterocyclic Building Block for Library Synthesis

With LogP = 2.74 and TPSA = 63.33 Ų, 5-ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid possesses drug-like physicochemical properties suitable for fragment-based and diversity-oriented synthesis . Its commercial availability at 95% purity from multiple suppliers ensures reliable procurement for parallel synthesis workflows and medicinal chemistry campaigns requiring the isoxazole pharmacophore with defined substitution patterns .

Application
Selection Property
Validation Focus
Anticancer scaffold exploration
Meta-fluorophenyl isoxazole core
Antiproliferative SAR in cancer cell panels
Antioxidant candidate synthesis
Fluorophenyl-isoxazole scaffold
In vitro and in vivo antioxidant validation
Antifungal lead synthesis
Isoxazole-4-carboxylic acid building block
Antifungal microdilution screening
Diversity-oriented library synthesis
Carboxylic acid coupling handle, drug-like profile
Parallel synthesis and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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